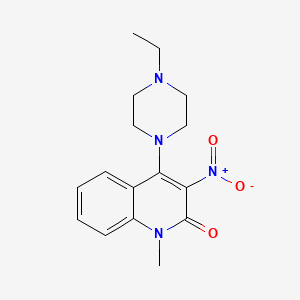

4-(4-ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Description

4-(4-Ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a quinolinone derivative characterized by a nitro group at position 3, a methyl group at position 1, and a 4-ethylpiperazine moiety at position 2. This compound has garnered attention for its role as a selective inhibitor of diacylglycerol kinase alpha (DGKα), a key enzyme in lipid signaling pathways. Its structure-activity relationship (SAR) is heavily influenced by the substitution pattern on the quinolinone core and the piperazine ring .

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-3-18-8-10-19(11-9-18)14-12-6-4-5-7-13(12)17(2)16(21)15(14)20(22)23/h4-7H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBASGJRCXVZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Alkylation: The nitrated quinoline is subjected to alkylation with methyl iodide to introduce the methyl group at the 1-position.

Piperazine Substitution: Finally, the ethylpiperazine group is introduced through a nucleophilic substitution reaction using 1-ethylpiperazine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

Substitution: The ethylpiperazine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, sulfuric acid.

Substitution: Nucleophiles such as amines or thiols, suitable solvents like dichloromethane.

Major Products

Reduction: 4-(4-ethylpiperazin-1-yl)-1-methyl-3-aminoquinolin-2(1H)-one.

Oxidation: Oxidized derivatives of the piperazine ring.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-(4-ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is C14H18N4O2, with a molecular weight of 270.32 g/mol. The compound features a quinoline core structure, which is known for its biological activity, particularly in anticancer research.

Anticancer Activity

One of the primary applications of 4-(4-ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is its potential as an anticancer agent. Research indicates that this compound exhibits inhibitory effects on several tyrosine kinases, which are crucial in cancer cell proliferation and survival.

Case Study: Multi-Tyrosine Kinase Inhibition

A study highlighted the synthesis of compounds related to this structure that demonstrated significant cytotoxicity against various cancer cell lines, including HT-29 colon cancer cells. The compound showed enhanced anti-proliferative activity compared to established drugs like Cabozantinib, suggesting its potential as a more effective treatment option .

PI3K/mTOR Pathway Inhibition

Another significant application involves the inhibition of the PI3K/mTOR signaling pathway. Compounds similar to 4-(4-ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one have been identified as dual-selective inhibitors targeting both PI3K and mTOR kinases. These pathways are often dysregulated in various cancers, making them attractive targets for therapeutic intervention .

Data Tables

Mechanism of Action

The mechanism of action of 4-(4-ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: BMS-684 (4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one)

- Structural Differences : BMS-684 replaces the ethyl group on the piperazine ring with a benzhydryl (diphenylmethyl) group.

- Biological Activity : BMS-684 is a potent DGKα inhibitor (EC₅₀ = 0.54 µM) and demonstrates high selectivity over other DGK isoforms. Its benzhydryl substituent enhances membrane permeability and target engagement, as evidenced by translocation assays in T cells .

- Pharmacokinetics : The benzhydryl group increases molecular weight (454.53 g/mol vs. 369.4 g/mol for the ethyl analog) and lipophilicity, which may impact solubility (formulated in DMSO) and bioavailability .

Table 1: Key Differences Between Ethyl and Benzhydryl Analogs

Piperazine-Substituted Quinolinones in Kinase Inhibition

highlights analogs like YPC-21817 (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione, which shares the 4-ethylpiperazine group but incorporates a thiazolidine-2,4-dione scaffold.

- Biological Focus: Unlike the DGKα-targeted quinolinone, YPC-21817 is a Pan-Pim kinase inhibitor. The imidazo[1,2-b]pyridazine core replaces the quinolinone system, altering binding interactions with kinase ATP pockets .

Nitro-Substituted Piperazine Derivatives in Medicinal Chemistry

- 4-(4-Benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one (): Structural Variation: Replaces the ethyl group with a benzyl substituent and introduces a phenyl group at position 1.

- 1-Ethyl-4-[(4-methoxyphenyl)amino]-3-nitroquinolin-2(1H)-one (): Key Difference: An amino group at position 4 linked to a methoxyphenyl ring replaces the ethylpiperazine moiety. Activity: The methoxyphenylamino group likely engages in hydrogen bonding, suggesting divergent target pathways (unreported in ) .

Biological Activity

4-(4-Ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's chemical structure is characterized by a quinoline core substituted with a nitro group and an ethylpiperazine moiety. The structural formula can be represented as follows:

Research indicates that 4-(4-ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one exhibits biological activity through various mechanisms:

- Inhibition of Kinases : The compound has been identified as a lipid kinase inhibitor, which plays a crucial role in cell signaling pathways related to cancer and other diseases .

- Antimicrobial Activity : Studies have demonstrated its efficacy against various phytopathogenic microorganisms, suggesting potential applications in agricultural biotechnology .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has shown selective cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent. A notable study involved high-throughput screening where the compound was tested against a panel of cancer cell lines, revealing promising results in inhibiting cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In one study, it was synthesized and tested against various pathogens, demonstrating significant inhibitory activity. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Fusarium oxysporum | 8 µg/mL |

Synthesis and Characterization

The synthesis of 4-(4-ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves a multi-step process that includes the formation of the nitroquinoline scaffold followed by the introduction of the piperazine group. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the piperazine ring and quinoline core have been explored to enhance biological activity and selectivity. The findings suggest that certain substitutions can significantly improve potency against specific targets.

Q & A

Q. What are the established synthetic routes for 4-(4-ethylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, and how can intermediates be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized quinoline derivatives. For example, a key intermediate like 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one undergoes nucleophilic substitution with 4-ethylpiperazine under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile) . Catalysts such as triethylamine or DIPEA are often used to enhance reactivity. Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and solvent polarity to minimize side products. Intermediate purity is critical and can be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the ethylpiperazine moiety (δ ~2.5–3.5 ppm for N-CH2 groups) and the nitro group (deshielded aromatic protons at δ ~8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with ESI+ modes detecting [M+H]+ ions. Fragmentation patterns help validate the piperazine-quinoline linkage .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO2 asymmetric stretching) and ~1350 cm⁻¹ (C-N stretching of piperazine) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXL for refinement and WinGX/ORTEP for visualization . Key parameters:

- Torsion angles : Confirm the planarity of the quinoline ring and the orientation of the ethylpiperazine substituent.

- Hydrogen bonding : Analyze interactions (e.g., C-H···O between nitro groups and adjacent molecules) to explain packing motifs .

Example workflow: Grow crystals via slow evaporation (solvent: DMSO/EtOH), collect data at 100 K, and refine with SHELXL-2018 .

Q. How can contradictory biological activity data (e.g., varying IC50 values) be systematically addressed?

- Methodological Answer :

- Purity analysis : Use HPLC with a C18 column (UV detection at 254 nm) to rule out impurities (e.g., decarboxylated byproducts, as noted in impurity standards ).

- Assay conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and cell passage number.

- Structure confirmation : Re-test batches with LC-MS to ensure no degradation . For example, discrepancies in cytotoxicity assays may arise from residual solvents (e.g., DMF) affecting cell viability .

Q. What strategies guide structure-activity relationship (SAR) studies for piperazine-quinoline hybrids?

- Methodological Answer :

- Core modifications : Replace the nitro group with electron-withdrawing groups (e.g., CF3) to enhance metabolic stability .

- Piperazine substitution : Compare 4-ethylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) to assess steric effects on target binding .

- Bioisosteres : Substitute the quinoline core with isoquinoline or naphthyridine to evaluate potency shifts (see Table 1) .

Table 1 : Representative SAR Trends for Piperazine-Quinoline Derivatives

| Derivative | Modification | Biological Activity (IC50) | Reference |

|---|---|---|---|

| A | 4-Ethylpiperazine | 12 µM (Antitumor) | |

| B | 4-Benzylpiperazine | 8 µM (Antitumor) | |

| C | 3-CF3 substitution | 5 µM (Antimicrobial) |

Q. What computational methods predict the binding mode of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB ID 3ERT for kinase targets). Focus on piperazine interactions with acidic residues (e.g., Asp in ATP-binding pockets) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the nitro group in hydrophobic pockets .

- Free energy calculations : MM/GBSA estimates ΔGbinding to prioritize derivatives .

Data Contradiction Analysis

- Case Study : Conflicting reports on nitro group reactivity in nucleophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.